molecular formula C7H6BN3O2S B14074060 (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid

(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14074060
M. Wt: 207.02 g/mol
InChI Key: QMLSSWJQGJYICY-UHFFFAOYSA-N
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Description

(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid is an organic boronic acid compound with the chemical formula C7H6BN3O2S. It is a solid, typically found in the form of a white crystalline powder

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation and reduction reactions yield various oxidized and reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination of rings allows for specific interactions with biological targets and enhances its versatility in synthetic applications .

Properties

Molecular Formula

C7H6BN3O2S

Molecular Weight

207.02 g/mol

IUPAC Name

[2-(1,3-thiazol-5-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C7H6BN3O2S/c12-8(13)5-1-10-7(11-2-5)6-3-9-4-14-6/h1-4,12-13H

InChI Key

QMLSSWJQGJYICY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CN=CS2)(O)O

Origin of Product

United States

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